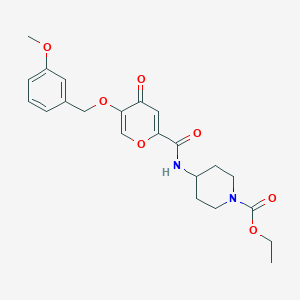![molecular formula C11H14N2O5S B2901473 N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1396683-88-7](/img/structure/B2901473.png)
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical pathways it affects.
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to its therapeutic effects.
Result of Action
Given the known therapeutic efficacy of furan derivatives , it can be inferred that this compound may have significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the oxazole ring and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-thiazole-4-sulfonamide
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a furan ring, oxazole ring, and sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-11(8(2)18-13-7)19(15,16)12-5-10(14)9-3-4-17-6-9/h3-4,6,10,12,14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAMPUOEBHJTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2901394.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2901396.png)
![1-(4-bromobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2901398.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid](/img/structure/B2901399.png)





![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]but-2-enamide](/img/structure/B2901410.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)
![2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2901412.png)
